molecular formula C14H13NO4 B1417473 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 117034-63-6

3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B1417473
CAS No.: 117034-63-6
M. Wt: 259.26 g/mol
InChI Key: GBZYSFGDZWJCST-UHFFFAOYSA-N
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Description

3-[(4-Methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione is a pyran-2,4-dione derivative featuring a 4-methoxyanilino substituent attached to the methylene group at the 3-position. Its molecular formula is C₁₄H₁₃N₂O₄, with a molecular weight of 273.27 g/mol. The 4-methoxy group on the aniline ring enhances electronic and steric properties, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name

4-hydroxy-3-[(4-methoxyphenyl)iminomethyl]-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-9-7-13(16)12(14(17)19-9)8-15-10-3-5-11(18-2)6-4-10/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZYSFGDZWJCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

The synthesis of 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available starting materials such as 6-methyl-2H-pyran-2,4(3H)-dione and 4-methoxyaniline.

  • Condensation Reaction : A common method involves a condensation reaction between the pyran-2,4-dione derivative and the aniline derivative. This step is crucial for forming the methylene bridge.

  • Catalysts and Conditions : The reaction may require a catalyst or base to facilitate the condensation. Common conditions include refluxing in a solvent like ethanol or dichloromethane.

Detailed Synthesis Steps

Step 1: Preparation of Intermediate
  • Materials : 6-methyl-2H-pyran-2,4(3H)-dione, 4-methoxyaniline.
  • Procedure : Dissolve the pyran-2,4-dione derivative in a suitable solvent (e.g., ethanol). Add the aniline derivative and a base (e.g., triethylamine) if necessary.
Step 2: Condensation Reaction
  • Conditions : Reflux the mixture at an elevated temperature (e.g., 80°C) for several hours.
  • Outcome : The reaction yields the target compound, which can be isolated through precipitation or extraction.

Example Synthesis Protocol

Step Materials Conditions Outcome
1 Pyran-2,4-dione derivative (2 mmol), 4-methoxyaniline (2.2 mmol), Et₃N (3 mmol) Ethanol (20 mL), reflux at 80°C for 12 hours Precipitation of the target compound
2 Target compound Cooling, filtration Isolation of 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione

Analysis of the Compound

Chemical Properties

Spectroscopic Analysis

  • NMR : Typically involves ¹H NMR and ¹³C NMR to confirm the structure.
  • IR : Useful for identifying functional groups.

Biological Activity

  • Compounds in this class may exhibit herbicidal or other biological activities, depending on their structure and modifications.

Research Findings

Research on compounds similar to 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione has shown promising results in terms of biological activity. For instance, derivatives of pyran-2,4-diones have been explored for their herbicidal properties, indicating potential applications in agriculture.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Methylene Group

  • 3-[(Dimethylamino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione (C₉H₁₁NO₃, MW 181.19): This analogue replaces the 4-methoxyanilino group with a dimethylamino substituent. Synthesized via condensation reactions, it exhibits a lower molecular weight and simpler structure.
  • 3-[(Benzylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione (C₁₄H₁₃N₂O₃, MW 257.27): Synthesized in 82% yield via ethanol reflux with benzylamine, this compound has a benzyl group instead of 4-methoxyanilino. Its E/Z isomer ratio is 4.5:1, highlighting stereochemical considerations absent in the target compound .
  • APD-II-15 (3-(1-amino-2-phenoxyethylidene)-6-methyl-pyran-2,4-dione): A herbicidal lead compound with a phenoxyethylidene substituent, synthesized in moderate yields (50–53%) via reflux with ethanol and triethylamine. It demonstrates 60% weed inhibition at 187.5 g ha⁻¹ .

Pyran-2,4-dione Derivatives with Acyl Substituents

  • 3-(4-Methoxycinnamoyl)-6-methyl-2H-pyran-2,4(3H)-dione (C₁₆H₁₄O₅, MW 286.28): A hypotensive agent synthesized via aldol condensation of dehydroacetic acid and anisaldehyde, yielding 50% with a melting point of 205–207°C. Structural differences (cinnamoyl vs. anilino groups) correlate with divergent biological activities .
  • 3-Hydrocinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione: Known for weak antibacterial activity, this compound underscores how substituent polarity (hydrocinnamoyl vs. 4-methoxyanilino) modulates biochemical interactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound C₁₄H₁₃N₂O₄ 273.27 Not Reported Not Reported
3-[(Dimethylamino)methylene] derivative C₉H₁₁NO₃ 181.19 219–221 (E/Z mix) 82
3-(4-Methoxycinnamoyl) derivative C₁₆H₁₄O₅ 286.28 205–207 50
APD-II-15 (phenoxyethylidene) C₁₄H₁₃NO₄ 259.26 Not Reported 53

Biological Activity

The compound 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione , also known by its CAS number 117034-63-6 , is a member of the pyran family of compounds. This article delves into its biological activity, exploring its potential therapeutic applications and mechanisms of action based on various research findings.

  • Molecular Formula : C14H13NO4
  • Molecular Weight : 259.26 g/mol
  • IUPAC Name : (3Z)-3-[(4-methoxyphenyl)amino]methylidene]-6-methyl-2H-pyran-2,4(3H)-dione

Antioxidant Activity

Research indicates that compounds similar to 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione exhibit significant antioxidant properties. These properties are often evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests. The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Antitumor Activity

Preliminary studies suggest that 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione may possess antitumor properties. It has been evaluated in cell lines for its ability to inhibit cancer cell proliferation. The underlying mechanisms may involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer metabolism or bacterial cell wall synthesis.
  • Modulation of Signaling Pathways : It may affect various signaling pathways related to cell survival and proliferation, particularly in cancer cells.
  • Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative damage to cells, which is a contributing factor in many diseases.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant ActivityDemonstrated significant DPPH scavenging activity, indicating strong antioxidant potential .
Antimicrobial EvaluationEffective against multiple bacterial strains; potential for development as an antimicrobial agent.
Antitumor StudiesInhibition of cancer cell lines was observed; further studies needed to elucidate the mechanism .

Q & A

Q. What are the common synthetic routes for preparing 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione, and how are intermediates characterized?

Q. How is the structural stability of this compound assessed under varying pH and temperature conditions?

Stability studies involve:

  • pH-dependent tautomerism analysis using UV-Vis spectroscopy to monitor enol-keto equilibrium shifts .
  • Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for pyran-2,4-dione derivatives) .
  • HPLC-MS to detect degradation products under accelerated aging (40°C/75% RH for 4 weeks) .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • 1H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 2.1–2.5 ppm (methyl groups), and δ 8.3–8.5 ppm (methylene imine) .
  • IR Spectroscopy : Stretching vibrations at 1650–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) .
  • Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the 4-methoxyanilino moiety be addressed?

  • Directed ortho-metalation : Use of Lewis acids (e.g., BF3·OEt2) to activate specific positions for functionalization .
  • Protecting group strategies : Temporary protection of the methoxy group with tert-butyldimethylsilyl (TBDMS) ethers to prevent unwanted side reactions .
  • Computational modeling (DFT) to predict reactive sites and optimize reaction conditions .

Q. What methodologies are employed to study the compound’s potential as a fluorescence probe for biological targets?

  • Fluorescence quenching assays : Monitor interactions with biomolecules (e.g., proteins) via changes in emission maxima (450–467 nm) .
  • Time-resolved fluorescence microscopy : Track subcellular localization in live cells using λex = 368–430 nm .
  • Comparative analysis with standard probes (e.g., 7-amino-4-methylcoumarin) to validate sensitivity .

Q. How do tautomeric forms of this compound influence its pharmacological activity?

  • Enol-keto equilibrium modulation : Adjust solvent polarity (e.g., DMSO vs. water) to favor bioactive tautomers .
  • Molecular docking studies : Correlate tautomer stability with binding affinity to target enzymes (e.g., kinases) .
  • In vitro assays : Test antimicrobial activity against Gram-positive bacteria (MIC = 2–8 µg/mL) to identify structure-activity relationships .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • DoE (Design of Experiments) : Systematically vary solvent, catalyst, and stoichiometry to identify optimal conditions .
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Reproducibility protocols: Strict control of anhydrous conditions (argon atmosphere) and reagent purity .

Methodological Notes

  • Safety : Use PPE (gloves, goggles) and handle waste via certified disposal services due to potential mutagenicity of intermediates .
  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to minimize misassignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
Reactant of Route 2
3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.